molecular formula C50H84CaO15 B1456683 Tenivastatin calcium hydrate CAS No. 530112-57-3

Tenivastatin calcium hydrate

Cat. No.: B1456683
CAS No.: 530112-57-3
M. Wt: 965.3 g/mol
InChI Key: ZZURQDTUMWWURH-XVIDMKIDSA-L
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Description

Tenivastatin calcium hydrate, also known as simvastatin acid calcium hydrate, is a pharmacologically active metabolite derived from the lactone prodrug simvastatin. It is a potent inhibitor of HMG-CoA reductase (HMGCR), an enzyme crucial for cholesterol synthesis. By inhibiting this enzyme, this compound reduces cholesterol levels and increases the number of low-density lipoprotein (LDL) receptors on cell membranes, particularly in liver and extrahepatic tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tenivastatin calcium hydrate typically involves the hydrolysis of simvastatin, a lactone prodrug, to its active hydroxy acid form. This process can be achieved through various chemical reactions, including base-catalyzed hydrolysis. The reaction conditions often involve the use of aqueous sodium hydroxide or potassium hydroxide at elevated temperatures to facilitate the conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

Tenivastatin calcium hydrate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized metabolites.

    Reduction: Although less common, reduction reactions can occur under specific conditions.

    Substitution: This reaction involves the replacement of functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles and electrophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can yield a variety of derivatives .

Scientific Research Applications

Tenivastatin calcium hydrate has a wide range of scientific research applications, including:

Mechanism of Action

Tenivastatin calcium hydrate exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonic acid, a precursor in cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the synthesis of cholesterol and increases the uptake of LDL cholesterol by upregulating LDL receptors on cell membranes. This dual action helps lower blood cholesterol levels and reduces the risk of cardiovascular diseases .

Comparison with Similar Compounds

Similar Compounds

  • Atorvastatin calcium
  • Rosuvastatin calcium
  • Pravastatin sodium
  • Lovastatin

Comparison

Tenivastatin calcium hydrate is unique in its specific inhibition of HMG-CoA reductase and its ability to increase LDL receptor expression. Compared to other statins, it has a distinct pharmacokinetic profile and metabolic pathway, which can influence its efficacy and safety in different patient populations .

Properties

IUPAC Name

calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C25H40O6.Ca.3H2O/c2*1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;;;;/h2*7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);;3*1H2/q;;+2;;;/p-2/t2*15-,16-,18+,19+,20-,21-,23-;;;;/m00..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZURQDTUMWWURH-XVIDMKIDSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.O.O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.O.O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H84CaO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201061
Record name Tenivastatin calcium hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

965.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530112-57-3
Record name Tenivastatin calcium hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0530112573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenivastatin calcium hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 530112-57-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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